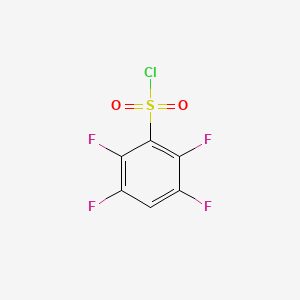
2,3,5,6-Tetrafluorobenzenesulfonyl chloride
Vue d'ensemble
Description
2,3,5,6-Tetrafluorobenzenesulfonyl chloride is a chemical compound with the CAS number 776-09-0 . It has a molecular weight of 248.59 . It is in liquid form .
Synthesis Analysis
The synthesis of sulfonates involves the addition of triethylamine and sulfonyl chloride to a solution of a compound in CH2Cl2 at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C6HClF4O2S . The InChI code is 1S/C6HClF4O2S/c7-14(12,13)6-4(10)2(8)1-3(9)5(6)11/h1H . The compound has a molecular weight of 248.58 g/mol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 248.58 g/mol . It has an XLogP3 of 2.5 . The compound does not have any hydrogen bond donors but has 6 hydrogen bond acceptors . It has one rotatable bond . The exact mass and monoisotopic mass of the compound are 247.9321908 g/mol . The topological polar surface area is 42.5 Ų . The compound has 14 heavy atoms .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
2,3,5,6-Tetrafluorobenzenesulfonyl chloride has been explored in various chemical syntheses and reactions. In one study, it was utilized in the preparation of sulfenyl chloride, showing typical reactivity with olefins, ammonia, aromatic and heterocyclic compounds, leading to the creation of several new compounds. These compounds were characterized using NMR, mass, and infrared spectroscopy (Butler & Peach, 1987).
Biofilm Inhibition and Cytotoxicity
In a more biologically oriented study, derivatives of this compound were synthesized and their biofilm inhibitory action against bacteria like Escherichia coli and Bacillus subtilis was tested. These derivatives showed potential as biofilm inhibitors, and their cytotoxicity was also evaluated, indicating mild effects (Abbasi et al., 2020).
Electrochemical Applications
Another research focused on electrochemical fluorination using this compound derivatives. This study highlighted the efficient fluorination of organosulfur compounds, showcasing the recyclability of the utilized polymer-supported iodobenzene and its effective use in multiple cycles (Sawamura et al., 2010).
Carbonic Anhydrase Inhibition
A particularly notable application is in the inhibition of carbonic anhydrase, an enzyme involved in many physiological processes. 2,3,5,6-Tetrafluorobenzenesulfonamide derivatives were synthesized using a click chemistry approach and tested for their inhibitory effects on different isoforms of carbonic anhydrase. These compounds exhibited varying degrees of inhibition, with some showing high potency against specific isoforms (Pala et al., 2014).
Safety and Hazards
The compound is classified as a skin corrosive/irritant category 1B and corrosive to metals category 1 . It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . The precautionary statements include P301+P330+P331;P303+P361+P353 . In case of skin or eye contact, it is advised to immediately flush with large amounts of water . If inhaled, remove from the contaminated area and lay the patient down .
Mécanisme D'action
Target of Action
The primary targets of 2,3,5,6-Tetrafluorobenzenesulfonyl chloride are organic compounds, particularly those containing nucleophilic functional groups . This compound is often used as a reagent in organic synthesis, where it acts as a sulfonylating agent .
Mode of Action
This compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (SO2) of the this compound molecule is transferred to the target molecule . This results in the formation of a new compound with altered properties .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules it interacts with. In general, the introduction of a sulfonyl group can significantly alter the chemical behavior of the target molecule . This can lead to changes in the molecule’s reactivity, stability, and interactions with other molecules .
Pharmacokinetics
Given its reactivity, it is likely that it is rapidly metabolized and excreted after administration .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific target molecules it interacts with. By introducing a sulfonyl group to these molecules, this compound can significantly alter their chemical behavior, potentially leading to changes in their biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment can compete with the target molecules for reaction with this compound . Additionally, factors such as temperature and pH can also affect the rate and extent of the sulfonylation reaction .
Propriétés
IUPAC Name |
2,3,5,6-tetrafluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4O2S/c7-14(12,13)6-4(10)2(8)1-3(9)5(6)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJDRBBQQXGDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-09-0 | |
| Record name | 2,3,5,6-Tetrafluorobenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


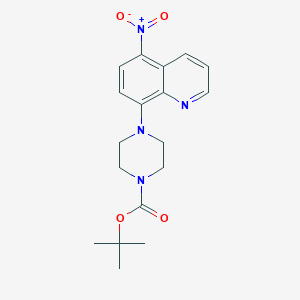



![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)
![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)
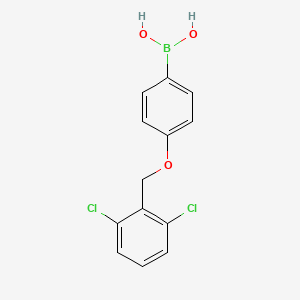
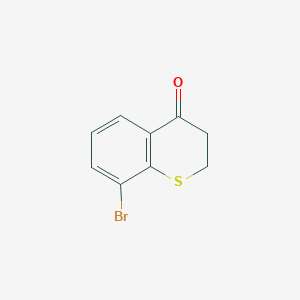
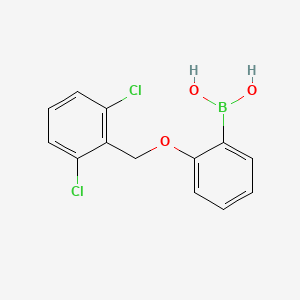

![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)
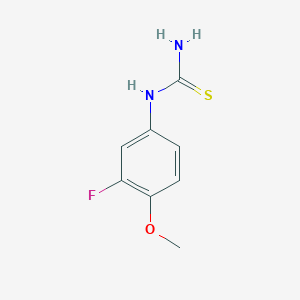

![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)
